N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide
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Overview
Description
Mechanism of Action
Target of Action
N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide, also known as 2-(6-methoxynaphthalen-2-yl)propanamide, primarily targets the Enoyl-acyl carrier protein reductase (FABI) enzyme . This enzyme is responsible for catalyzing the final step of bacterial fatty acid biosynthesis , making it an attractive target for the development of novel antibacterial agents .
Mode of Action
The compound interacts with the FABI enzyme, inhibiting its function . This interaction disrupts the bacterial fatty acid biosynthesis, which is crucial for bacterial survival and replication
Biochemical Pathways
The inhibition of the FABI enzyme disrupts the fatty acid biosynthesis pathway in bacteria . Fatty acids are essential components of the bacterial cell membrane and are involved in various cellular functions. Therefore, the disruption of this pathway can lead to the death of the bacteria .
Result of Action
The compound has shown potent antibacterial activity against various bacterial strains . For instance, it has demonstrated significant antibacterial activity against Bacillus subtilis and Streptococcus pneumonia . Some derivatives of the compound have even exhibited more potent antibacterial activity than reference drugs like Gentamicin and Ampicillin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide typically involves the reaction of 6-methoxy-2-naphthylamine with appropriate reagents to introduce the hydroxy and propanamide groups. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthalene derivatives .
Scientific Research Applications
N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another derivative with a similar naphthalene core but different substituents.
2-(6-Methoxy-2-naphthyl)propanamide: A closely related compound with slight variations in its functional groups.
Uniqueness
N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide stands out due to its unique combination of a hydroxy group and a methoxy-substituted naphthalene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(14(16)15-17)10-3-4-12-8-13(18-2)6-5-11(12)7-10/h3-9,17H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCRNJWKSQLYQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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